Cas no 2680571-45-1 (methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate)

Methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate is a specialized ester derivative featuring a benzyloxycarbonyl-protected methylamino group and a 3-bromophenyl substituent. This compound is valuable in synthetic organic chemistry, particularly in peptide and heterocycle synthesis, where it serves as a versatile intermediate. The presence of the bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling further functionalization. The benzyloxycarbonyl (Cbz) protecting group ensures selective deprotection under mild conditions, offering controlled reactivity. Its well-defined structure and stability make it suitable for applications in pharmaceutical research and fine chemical synthesis.
methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate structure
2680571-45-1 structure
商品名:methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate
CAS番号:2680571-45-1
MF:C18H18BrNO4
メガワット:392.243824481964
CID:5620068
PubChem ID:165936123

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
    • EN300-28302761
    • 2680571-45-1
    • methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate
    • インチ: 1S/C18H18BrNO4/c1-20(18(22)24-12-13-7-4-3-5-8-13)16(17(21)23-2)14-9-6-10-15(19)11-14/h3-11,16H,12H2,1-2H3
    • InChIKey: OVASNNUOIRNCSX-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)C(C(=O)OC)N(C(=O)OCC1C=CC=CC=1)C

計算された属性

  • せいみつぶんしりょう: 391.04192g/mol
  • どういたいしつりょう: 391.04192g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 425
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 55.8Ų

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28302761-0.25g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28302761-0.5g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28302761-1g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1
1g
$1214.0 2023-09-07
Enamine
EN300-28302761-1.0g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28302761-10.0g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28302761-0.05g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28302761-0.1g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28302761-2.5g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28302761-5.0g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28302761-5g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-(3-bromophenyl)acetate
2680571-45-1
5g
$3520.0 2023-09-07

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate 関連文献

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetateに関する追加情報

Research Brief on Methyl 2-{(Benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate (CAS: 2680571-45-1)

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate (CAS: 2680571-45-1) as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The following brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The synthesis of methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the use of palladium-catalyzed cross-coupling reactions to introduce the bromophenyl moiety. The compound's structural integrity has been confirmed through advanced spectroscopic methods, including NMR and mass spectrometry, ensuring its suitability for further pharmacological evaluation.

In terms of biological activity, preliminary in vitro studies have demonstrated that methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate exhibits moderate inhibitory effects on specific enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents. Additionally, molecular docking simulations have revealed favorable interactions with target proteins, further supporting its therapeutic potential. However, comprehensive in vivo studies are required to validate these observations and assess the compound's pharmacokinetic and safety profiles.

Beyond its direct pharmacological applications, this compound has also been explored as a building block in the synthesis of more complex molecules. Researchers have successfully incorporated it into peptidomimetics and small-molecule libraries, enabling high-throughput screening for drug discovery. Its versatility and reactivity make it a valuable asset in medicinal chemistry, particularly in the design of compounds targeting hard-to-treat diseases.

In conclusion, methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate (CAS: 2680571-45-1) represents a promising candidate for further investigation in the pharmaceutical and chemical biology fields. Its synthetic accessibility, coupled with its emerging biological activities, positions it as a compound of interest for future drug development efforts. Continued research is warranted to fully elucidate its mechanisms of action and therapeutic potential, paving the way for innovative treatments in areas such as inflammation and beyond.

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